molecular formula C14H17NO2 B12327837 methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate

methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate

Cat. No.: B12327837
M. Wt: 231.29 g/mol
InChI Key: LTSBOWBMEAOMDI-UKTHLTGXSA-N
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Description

Methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate is an organic compound that belongs to the class of pyrrolidines. These compounds are characterized by a five-membered nitrogen-containing ring. The specific structure of this compound includes a benzyl group attached to the pyrrolidine ring and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

    Formation of the Ester Group: Esterification reactions involving carboxylic acids and alcohols under acidic conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carbonyl-containing products.

    Reduction: Reduction reactions may convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-2-(1-phenylpyrrolidin-3-ylidene)acetate
  • Methyl (2E)-2-(1-benzylpyrrolidin-2-ylidene)acetate

Uniqueness

Methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate is unique due to its specific structural features, such as the position of the benzyl group and the ester functional group. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate

InChI

InChI=1S/C14H17NO2/c1-17-14(16)9-13-7-8-15(11-13)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3/b13-9+

InChI Key

LTSBOWBMEAOMDI-UKTHLTGXSA-N

Isomeric SMILES

COC(=O)/C=C/1\CCN(C1)CC2=CC=CC=C2

Canonical SMILES

COC(=O)C=C1CCN(C1)CC2=CC=CC=C2

Origin of Product

United States

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